molecular formula C19H24ClN3O4S B3014399 N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide CAS No. 1105230-29-2

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Cat. No. B3014399
CAS RN: 1105230-29-2
M. Wt: 425.93
InChI Key: ASSLVECMSJWDHX-UHFFFAOYSA-N
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Description

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H24ClN3O4S and its molecular weight is 425.93. The purity is usually 95%.
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Scientific Research Applications

Chemical Modifications and Applications

  • Modification of Oxazolidinone Derivatives : Oxazolidinone derivatives, similar in structure to the queried compound, have been modified for various applications. For instance, Hintermann and Seebach (1998) demonstrated the use of 4-isopropyl-5,5-diphenyloxazolidinone, a compound with structural similarities, in various chemical reactions, highlighting its utility in synthetic organic chemistry (Hintermann & Seebach, 1998).

  • Catalytic Applications : The application of oxazolidinone derivatives in catalysis has been explored. For example, De, Yin, and Ma (2017) investigated the use of a Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide catalyst system for amidation reactions, showcasing the potential of oxazolidinone derivatives in enhancing chemical reactions (De, Yin, & Ma, 2017).

  • Synthesis of Biologically Active Compounds : The synthesis of biologically active compounds using oxazolidinone derivatives has been a key area of research. Babu, Pitchumani, and Ramesh (2012) synthesized derivatives that exhibited significant antimicrobial activities, demonstrating the pharmaceutical potential of compounds related to the queried chemical (Babu, Pitchumani, & Ramesh, 2012).

  • Superoxide Dismutase Mimicry : Oxazolidinone derivatives have been explored for their mimicry of superoxide dismutase, an important enzyme in oxidative stress management. Samuni et al. (1988) reported on a compound that exhibits superoxide dismutase-like functions, highlighting the potential of oxazolidinone derivatives in biomedical applications (Samuni et al., 1988).

  • Fluorimetric Sensing Applications : Oxazolidinone derivatives have been used in the development of fluorimetric sensors. Wagh et al. (2015) designed a chemosensor based on a benzothiazole-oxazolidinone structure for detecting metal ions, illustrating the potential of such compounds in analytical chemistry (Wagh et al., 2015).

properties

IUPAC Name

N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O4S/c20-16-8-7-15(13-17(16)23-11-4-12-28(23,26)27)22-19(25)18(24)21-10-9-14-5-2-1-3-6-14/h5,7-8,13H,1-4,6,9-12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSLVECMSJWDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

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